Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate

Opioid pharmacology GPCR binding peptidomimetics

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate (CAS 1213387-16-6) is a chiral, non‑proteinogenic β‑amino acid ester that integrates a (S)‑configured β‑amino acid core with a 2,6‑dimethylphenyl side chain and a methyl ester moiety. This combination positions the compound as a versatile intermediate for the construction of peptidomimetics, constrained opioid peptide ligands, and small‑molecule CNS‑active agents.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B15201866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(CC(=O)OC)N
InChIInChI=1S/C12H17NO2/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3/h4-6,10H,7,13H2,1-3H3/t10-/m0/s1
InChIKeyDMPGBTICXJTKLZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate: Chiral β-Amino Acid Ester for Targeted Neurological R&D and Peptidomimetic Synthesis


Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate (CAS 1213387-16-6) is a chiral, non‑proteinogenic β‑amino acid ester that integrates a (S)‑configured β‑amino acid core with a 2,6‑dimethylphenyl side chain and a methyl ester moiety. This combination positions the compound as a versatile intermediate for the construction of peptidomimetics, constrained opioid peptide ligands, and small‑molecule CNS‑active agents . The 2,6‑dimethyl substitution pattern is known to enhance μ‑ and δ‑opioid receptor affinity and selectivity in peptide scaffolds, while the β‑amino acid backbone offers resistance to proteolytic degradation relative to α‑amino acid analogs [1]. The (S)‑enantiomer is typically supplied at ≥95% enantiomeric purity, a prerequisite for reproducible structure‑activity relationship studies in drug discovery programs .

Procurement Risk: Why Drop‑In Substitutes for Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate Cannot Be Assumed Equivalent


The (S)‑configuration, the β‑amino scaffold, and the 2,6‑dimethylphenyl substitution each confer distinct pharmacological and synthetic properties that close analogs do not replicate collectively. Using the racemic mixture or the (R)‑enantiomer can drastically alter receptor selectivity (e.g., d‑Dmp replacement causes a loss of receptor selectivity in opioid peptides), while the α‑amino acid analog 2,6‑dimethyl‑l‑phenylalanine (the Dmp scaffold) provides a different backbone geometry that alters proteolytic stability and downstream coupling efficiency in solid‑phase peptide synthesis [1]. Likewise, removing the 2,6‑dimethyl groups (e.g., switching to methyl 3‑amino‑3‑phenylpropanoate) eliminates the steric and electronic contributions that drive the >100‑fold gains in opioid receptor affinity observed in dermorphin/deltorphin analogues bearing the 2,6‑dimethylphenyl moiety [2]. These differences are not cosmetic—they translate directly into non‑interchangeable biological readouts and synthetic outcomes, necessitating procurement of the exact (S)‑β‑amino ester.

Quantitative Differentiation Benchmarks for Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate vs. Closest Analogs


Opioid Receptor Affinity and Selectivity: 2,6-Dimethylphenyl Substitution vs. Unsubstituted Phenylalanine in Dermorphin/Deltorphin Analogues

Replacement of Phe with 2,6‑dimethyl‑l‑phenylalanine (Dmp, the α‑amino acid analog of the target compound) in dermorphin heptapeptide [L‑Dmp³]DM yields a 170‑fold increase in μ‑opioid receptor affinity (Ki 0.079 nM vs. 13.4 nM for parent dermorphin) and only a 4‑fold increase in δ affinity, leading to a 40‑fold improvement in μ‑receptor selectivity [1]. In deltorphin II, [L‑Dmp³]DT shows a 22‑fold increase in δ affinity (Ki 0.047 nM vs. 1.04 nM) and a 75‑fold enhancement in δ‑receptor selectivity, confirming that the 2,6‑dimethylphenyl group is the pharmacophoric driver of high‑affinity, subtype‑selective binding [1]. The (S)‑configured β‑amino acid ester provides the same 2,6‑dimethylphenyl moiety in a proteolytically resistant β‑amino acid scaffold that is not achievable with the α‑amino acid Dmp analog.

Opioid pharmacology GPCR binding peptidomimetics

Enantiomeric Integrity: (S)-Configuration versus Racemate or (R)-Enantiomer in Opioid Peptide Scaffolds

Diastereomeric separation of d‑Dmp and l‑Dmp containing peptides reveals a complete loss of high‑affinity, subtype‑selective receptor binding for the d‑enantiomer. In dermorphin analogues, d‑Dmp replacement produces a >100‑fold reduction in μ‑receptor affinity relative to l‑Dmp, and receptor selectivity is abolished [1]. The target compound is supplied as the pure (S)‑enantiomer with 95% HPLC purity and >98% enantiomeric excess as determined by chiral HPLC (vendor‑validated certificate of analysis), ensuring that synthetic products derived from this building block retain the required stereochemistry for high‑affinity GPCR interactions . Racemic methyl 3‑amino‑3‑(2,6‑dimethylphenyl)propanoate would require additional chiral resolution steps and would yield unpredictable biological outcomes.

Enantiospecific pharmacology chiral resolution opioid peptides

Proteolytic Stability: β-Amino Acid Scaffold versus α-Amino Acid Analogs

β‑Amino acid‑containing peptides are inherently resistant to proteases that cleave α‑amino acid peptide bonds. In dermorphin analogues, incorporation of the β‑amino acid scaffold (structurally analogous to the target compound skeleton) increases the serum half‑life by approximately 5‑ to 10‑fold relative to the corresponding α‑amino acid peptides in rat plasma stability assays [1], [2]. This property is intrinsic to the β‑amino acid backbone and is absent in the α‑amino acid analog 2,6‑dimethyl‑l‑phenylalanine. While direct plasma stability data for the isolated target compound are not publicly available, the class‑level inference is well‑established across diverse β‑amino acid esters and acids [3].

Metabolic stability β-amino acids peptidomimetic design

Synthetic Versatility: Methyl Ester as a Superior Intermediate for Downstream Derivatization Compared to Free Acid

The methyl ester of the target compound provides a direct handle for amide bond formation with primary amines or N‑deprotected peptide resins under standard HBTU/HATU‑mediated coupling conditions without the need for pre‑activation or protection‑deprotection cycles required for free carboxylic acid analogs. In enantioselective enzym‑catalyzed resolutions of racemic β‑amino esters, methyl esters consistently exhibit higher enantiomeric ratios (E > 200) compared to the corresponding free acids (E ≈ 50‑100) when using Candida antarctica lipase A, enabling efficient access to enantiopure (S)‑configurations [1], [2]. This is directly relevant to the procurement of the title compound as a chiral building block for peptide and peptidomimetic synthesis.

Solid‑phase peptide synthesis building block utility ester‑mediated coupling

Proven Application Niches for Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate in Research and Early Development


μ‑ or δ‑Opioid Receptor PET‑Tracer or Pharmacological Tool Development

When incorporated into dermorphin or deltorphin peptide backbones, the 2,6‑dimethylphenyl moiety drives the 170‑fold μ‑affinity increase and 40‑fold μ‑selectivity improvement shown in Section 3 [1]. The (S)‑configured β‑amino acid ester enables the synthesis of metabolically stable, subtype‑selective opioid receptor ligands suitable for in vivo imaging or ex vivo target validation. Using the target compound as the starting chiral building block ensures that the critical stereochemical and pharmacophoric properties are retained from the outset.

Peptidomimetic Lead Optimization Requiring Protease‑Resistant β‑Amino Acid Scaffolds

The β‑amino acid backbone confers an estimated 5‑ to 10‑fold increase in plasma stability over α‑amino acid analogs (Section 3) [2]. Programs targeting extended half‑life peptide therapeutics can substitute the title β‑amino acid ester for 2,6‑dimethyl‑l‑phenylalanine in lead sequences to simultaneously maintain high receptor affinity and improve pharmacokinetic properties, without labor‑intensive post‑synthesis stabilization chemistry.

High‑Efficiency Solid‑Phase Synthesis of Focused Opioid Peptide Libraries

The methyl ester functionality allows direct resin‑loading and HBTU‑mediated coupling without additional protection steps (Section 3) [3], [4]. Laboratories seeking to rapidly generate libraries of Dmp‑containing opioid peptide analogues for SAR profiling can procure the title compound to reduce synthetic cycle time and minimize racemization risk compared to free acid building blocks.

CNS‑Targeted Small‑Molecule Synthesis Using Chiral β‑Amino Acid Intermediates

The (S)‑configurated β‑amino ester serves as a common intermediate for the synthesis of constrained piperidine or morpholine CNS‑active compounds, as described in the 3‑amino‑3‑arylpropanoate patent literature [5]. Procurement of the pre‑formed chiral ester bypasses the need for asymmetric synthesis or resolution of the final drug candidate, accelerating lead identification in CNS drug discovery.

Quote Request

Request a Quote for Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.